molecular formula C12H16ClNO2S B172343 N-Chloro-N-cyclohexylbenzenesulfonamide CAS No. 15963-66-3

N-Chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B172343
CAS No.: 15963-66-3
M. Wt: 273.78 g/mol
InChI Key: RWVOAAWFMJRINI-UHFFFAOYSA-N
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Description

N-Chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C12H16ClNO2S and a molecular weight of 273.78 g/mol . It is a chlorinated derivative of benzenesulfonamide, where a chlorine atom is attached to the nitrogen atom of the sulfonamide group. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-cyclohexylbenzenesulfonamide can be synthesized through the chlorination of N-cyclohexylbenzenesulfonamide. The chlorination process typically involves the use of chlorinating agents such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while substitution reactions can produce a variety of substituted sulfonamides .

Mechanism of Action

The mechanism of action of N-Chloro-N-cyclohexylbenzenesulfonamide involves the reactivity of the N-chloro group. The chlorine atom attached to the nitrogen is highly reactive and can participate in various chemical reactions. This reactivity is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic . The compound can act as a source of chlorine in chlorination reactions, transferring the chlorine atom to other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloro-N-cyclohexylbenzenesulfonamide is unique due to its specific structure, which combines the properties of a sulfonamide with the reactivity of a chlorinating agent. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

N-chloro-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVOAAWFMJRINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601578
Record name N-Chloro-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15963-66-3
Record name N-Chloro-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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